molecular formula C15H11BrN2O3S2 B14944905 methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

Katalognummer: B14944905
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: KRJCCTZGOZLVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, substituted with various functional groups such as amino, bromo, cyano, and carboxylate

Vorbereitungsmethoden

The synthesis of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a thienyl derivative and a suitable pyran precursor.

    Introduction of Functional Groups: The amino, bromo, cyano, and carboxylate groups are introduced through various substitution reactions.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives, such as:

    METHYL 5-AMINO-7-(2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but lacks the bromo substituent, leading to different reactivity and applications.

    METHYL 5-AMINO-7-(4-CHLORO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE:

    METHYL 5-AMINO-7-(4-METHYL-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and interactions.

These comparisons highlight the uniqueness of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical behavior and applications.

Eigenschaften

Molekularformel

C15H11BrN2O3S2

Molekulargewicht

411.3 g/mol

IUPAC-Name

methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C15H11BrN2O3S2/c1-6-10(15(19)20-2)12-13(23-6)11(8(4-17)14(18)21-12)9-3-7(16)5-22-9/h3,5,11H,18H2,1-2H3

InChI-Schlüssel

KRJCCTZGOZLVHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.